molecular formula C43H63ClO14 B12804027 Noboritomycin A, 6-chloro-

Noboritomycin A, 6-chloro-

Cat. No.: B12804027
M. Wt: 839.4 g/mol
InChI Key: NZHCPUBOSWFGNA-PRLOBRQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Noboritomycin A, 6-chloro- is typically isolated from the fermentation broth of Streptomyces noboritoensis. The preparation involves several steps:

Chemical Reactions Analysis

Noboritomycin A, 6-chloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Noboritomycin A, 6-chloro- has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of polyether antibiotics.

    Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.

    Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

Noboritomycin A, 6-chloro- exerts its effects by disrupting the cell membrane of Gram-positive bacteria. It acts as an ionophore, facilitating the transport of ions across the bacterial cell membrane, which leads to cell death . The molecular targets and pathways involved include the bacterial cell membrane and ion transport systems.

Properties

Molecular Formula

C43H63ClO14

Molecular Weight

839.4 g/mol

IUPAC Name

3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26?,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1

InChI Key

NZHCPUBOSWFGNA-PRLOBRQJSA-N

Isomeric SMILES

CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H](C(C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O

Canonical SMILES

CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O

Origin of Product

United States

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